molecular formula C19H13ClF3NO4 B2679330 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate CAS No. 847369-24-8

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2679330
CAS No.: 847369-24-8
M. Wt: 411.76
InChI Key: FXTAZWYKXIJPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic chromone-derived compound designed for advanced scientific research. Chromones are recognized as privileged heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities . This particular compound features a 4-chlorophenyl group at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 2-position, a combination known to enhance biological activity and influence pharmacokinetic profiles . The dimethylcarbamate moiety at the 7-position is a key functional group that can impact the molecule's properties and interactions. The primary research applications of this compound are anticipated in the fields of oncology and biochemistry, based on studies of highly similar structures. Recent scientific investigations on analogous N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A-549) . These related compounds have also shown significant antioxidant properties in various assays, such as DPPH radical scavenging and total antioxidant capacity (TAC) tests . The mechanism of action is believed to involve the interaction with specific enzymatic targets; molecular docking studies of similar chromone derivatives suggest strong binding affinities to proteins like HER2 for anticancer activity and Peroxiredoxins for antioxidant activity, indicating a potential multi-target mechanism . Furthermore, chromone derivatives are also investigated in other areas, such as fungicidal research, as component parts in agricultural chemical development . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO4/c1-24(2)18(26)27-12-7-8-13-14(9-12)28-17(19(21,22)23)15(16(13)25)10-3-5-11(20)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAZWYKXIJPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a compound belonging to the chromen-4-one derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H15ClF3N2O4
  • Molecular Weight : 429.77 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets, while the chlorophenyl moiety may influence its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that chromenone derivatives exhibit various biological activities, including:

  • Antioxidant Activity : The trifluoromethyl group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activities : Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. For instance, related compounds have demonstrated IC50 values ranging from 5.4 μM to 18.1 μM against AChE .
  • Anti-inflammatory Effects : Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory pathways. The docking studies suggest that interactions between the trifluoromethyl group and enzyme residues enhance inhibitory activity .

In Vitro Studies

A significant study evaluated the cytotoxic effects of related chromenone derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds could induce apoptosis and cell cycle arrest at G2/M phase, suggesting a potential application in cancer therapy .

CompoundCell LineIC50 (μM)
3aMCF-71.53
3bHepG23.32
Control--

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies revealed that the compound forms stable interactions with active sites of enzymes involved in inflammation and cancer progression, supporting its potential therapeutic roles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Biological Activity Key References
Target Compound : 3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate 3: 4-Cl-Ph; 2: CF₃; 7: dimethylcarbamate Anticancer (predicted), enzyme inhibition (inferred from docking)
Analog 1 : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3: 4-Cl-Ph; 2: CF₃; 7: 4-methylbenzoate Cytotoxicity (IC₅₀ values not reported)
Analog 2 : N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (4a–k) 7: Benzamide; variable 3-position substituents IC₅₀ = 3.9–15.4 µM (A-549, MCF-7 cells); HERA/3MNG protein binding
Analog 3 : 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate 3: 4-MeO-PhO; 7: dimethylcarbamate Lipophilicity (log k = 6.5), potential oral bioavailability
Analog 4 : 3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate 3: 2-naphthyloxy; 7: 3-Cl-benzoyl HpSDH inhibition (IC₅₀ = 3.9 µM)
Key Findings:
  • Dimethylcarbamate vs. Benzamide/Benzoate : The dimethylcarbamate group in the target compound improves metabolic stability compared to benzamide derivatives (e.g., Analog 1), which are prone to hydrolysis .
  • Trifluoromethyl Group : The CF₃ group at position 2 enhances electron-withdrawing effects, stabilizing the chromone core and improving binding to hydrophobic enzyme pockets (e.g., HERA and 3MNG proteins) .
  • 4-Chlorophenyl vs. Methoxyphenoxy: The 4-chlorophenyl substituent in the target compound may confer higher cytotoxicity than methoxyphenoxy analogs (e.g., Analog 3) due to increased electrophilicity .

Lipophilicity and Bioavailability

Lipophilicity (log k) is critical for drug absorption and distribution. The target compound’s log k is estimated at ~6.5 (similar to Analog 3), higher than benzamide derivatives (log k = 4.2–5.8), suggesting superior membrane permeability .

Table 2: Lipophilicity and Pharmacokinetic Parameters
Compound log k (HPLC) Topological Polar Surface Area (Ų) Oral Bioavailability Prediction
Target Compound 6.5* 52.6 High
N-(4-Oxo-2-CF₃-chromen-7-yl) benzamides 4.2–5.8 75–90 Moderate
3-(4-MeO-PhO)-CF₃-chromen-7-yl dimethylcarbamate 6.5 52.6 High

*Estimated based on structural similarity to Analog 3 .

Molecular Docking and Target Interactions

The target compound is predicted to bind strongly to HER2/neu (HERA) and 3MNG (a lung cancer-associated protein) via hydrogen bonding between the carbamate oxygen and active-site residues (e.g., Arg-134 in HERA). This interaction is less pronounced in benzamide analogs, which rely on amide-mediated hydrogen bonds .

Figure 1: Proposed Binding Mode (Schematic)
  • HER2/neu Binding Pocket :
    • Trifluoromethyl group forms van der Waals interactions with Leu-724.
    • 4-Chlorophenyl engages in π-π stacking with Phe-864.
    • Dimethylcarbamate oxygen hydrogen-bonds with Arg-134.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate, and how do reaction conditions impact yield?

  • Methodology : The compound is synthesized via alkylation of chromenone precursors. For example, analogous chromen-7-yl derivatives are prepared using 1,4-dioxane or acetonitrile as solvents, with K₂CO₃ or NaH as bases under nitrogen atmosphere. Reaction time, temperature (room temperature vs. reflux), and stoichiometry of halide reagents critically influence yield .
  • Key Considerations : Optimize solvent polarity (e.g., 1,4-dioxane enhances nucleophilic substitution efficiency) and base strength (NaH for deprotonation of less acidic hydroxyl groups) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule crystallography. Hydrogen bonding and π-stacking interactions in the chromen core can be analyzed .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and chlorophenyl groups). Mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

  • Methodology : High-throughput screening (HTS) against enzyme targets (e.g., shikimate dehydrogenase, SDH) identifies inhibitory activity. IC₅₀ values are determined via spectrophotometric assays monitoring NADPH depletion .
  • Example : Analogous chromen-7-yl esters show IC₅₀ values of 3.9–15.4 µM against H. pylori SDH, with competitive inhibition kinetics for NADP⁺ .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., SDH). The trifluoromethyl group may enhance hydrophobic interactions, while the chlorophenyl moiety influences steric fit .
  • Quantum mechanical calculations : Assess electronic effects of substituents on reactivity (e.g., Hammett constants for chlorophenyl) .

Q. What strategies address contradictions in enzymatic inhibition data across studies?

  • Methodology :

  • Kinetic analysis : Distinguish competitive vs. non-competitive inhibition by varying substrate (shikimate) and cofactor (NADP⁺) concentrations. For example, compound analogs may compete with NADP⁺ but not shikimate .
  • Crystallographic validation : Co-crystallize the compound with target enzymes to resolve binding ambiguities. SHELX refinement can detect ligand-induced conformational changes .

Q. How can structural modifications improve pharmacokinetic properties while retaining bioactivity?

  • Methodology :

  • Prodrug design : Replace the dimethylcarbamate group with hydrolyzable esters to enhance solubility. For example, acetate derivatives of chromen-7-yl compounds show improved bioavailability .
  • Privileged substructure engineering : Incorporate bicyclic scaffolds (e.g., benzodioxin) to mimic protein-binding motifs, balancing lipophilicity and metabolic stability .

Q. What crystallographic challenges arise in refining structures of halogenated chromen derivatives?

  • Methodology :

  • Disorder modeling : Chlorophenyl and trifluoromethyl groups often exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformers .
  • Anisotropic refinement : Apply restraints to thermal parameters (ADPs) for heavy atoms (Cl, F) to mitigate overfitting in low-resolution datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.